molecular formula C29H46NOPS B13643886 (R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13643886
M. Wt: 487.7 g/mol
InChI Key: WAZNMPPZSAQLBG-NHYGQJMQSA-N
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Description

®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butyl, phenyl, and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.

Biology

In biological research, the compound may be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance and stability of the final products.

Mechanism of Action

The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, its sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Di-tert-butylphosphino)biphenyl
  • 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
  • 2-(Di-tert-butylphosphino)-2’-methylbiphenyl

Uniqueness

Compared to these similar compounds, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of sulfinamide and phosphanyl groups. This unique structure provides enhanced stability and reactivity, making it particularly valuable in asymmetric synthesis and catalytic applications.

Properties

Molecular Formula

C29H46NOPS

Molecular Weight

487.7 g/mol

IUPAC Name

N-[(R)-(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H46NOPS/c1-26(2,3)22-19-17-21(18-20-22)25(30-33(31)29(10,11)12)23-15-13-14-16-24(23)32(27(4,5)6)28(7,8)9/h13-20,25,30H,1-12H3/t25-,33?/m1/s1

InChI Key

WAZNMPPZSAQLBG-NHYGQJMQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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